Tinengotinib: An In-depth Technical Guide to its In Vitro Mechanism of Action
Tinengotinib: An In-depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinengotinib (TT-00420) is a novel, orally bioavailable, spectrum-selective small-molecule kinase inhibitor demonstrating significant potential in the treatment of various solid tumors, particularly triple-negative breast cancer (TNBC).[1][2] Its preclinical efficacy stems from its ability to simultaneously target multiple key oncogenic signaling pathways involved in cell proliferation, angiogenesis, and immune regulation. This technical guide provides a detailed overview of the in vitro mechanism of action of Tinengotinib, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action: Multi-Kinase Inhibition
In vitro biochemical assays have identified Tinengotinib as a potent inhibitor of several key kinases.[3][4] The primary mechanism of action involves the direct inhibition of these kinases, leading to the disruption of downstream signaling cascades that are critical for tumor cell growth and survival.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Tinengotinib against its primary kinase targets has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized below.
| Kinase Target | IC50 (nM) | Pathway Association |
| Aurora A | 1.2[1][3] | Mitosis, Cell Cycle Control |
| Aurora B | 3.3[1][3] | Mitosis, Cell Cycle Control |
| FGFR1 | 1.5[3][4] | Angiogenesis, Cell Proliferation |
| FGFR2 | 2.6[5] | Angiogenesis, Cell Proliferation |
| FGFR3 | 3.5[3][4] | Angiogenesis, Cell Proliferation |
| VEGFR2 | Potent Inhibition | Angiogenesis |
| JAK1 | Potent Inhibition | Inflammation, Immune Response |
| JAK2 | Potent Inhibition | Inflammation, Immune Response |
| CSF1R | Potent Inhibition | Immune Regulation (Macrophage) |
Note: Specific IC50 values for VEGFRs, JAK1/2, and CSF1R from primary peer-reviewed literature are not consistently reported in the provided search results, though they are described as strongly inhibited.[6][7] Commercial suppliers and patent literature suggest potent activity.[1][8]
Impact on Cellular Signaling Pathways
Tinengotinib exerts its anti-cancer effects by modulating several critical signaling pathways. In vitro studies have elucidated its impact on the Aurora kinase, VEGFR, and JAK/STAT pathways.
Aurora Kinase Signaling Pathway
Tinengotinib potently inhibits Aurora A and Aurora B kinases, which are key regulators of mitosis.[1] Inhibition of this pathway leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in G2/M cell cycle arrest and apoptosis.[3] A key downstream substrate of Aurora B is Histone H3, and treatment with Tinengotinib has been shown to reduce its phosphorylation.[6][7]
Caption: Tinengotinib inhibits Aurora A/B, disrupting mitosis.
VEGFR Signaling Pathway
Tinengotinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[3] By inhibiting VEGFR2 phosphorylation, Tinengotinib blocks downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3] This leads to an anti-angiogenic effect, limiting blood supply to tumors.
Caption: Tinengotinib blocks VEGFR2 phosphorylation, inhibiting angiogenesis.
JAK/STAT Signaling Pathway
Tinengotinib also inhibits Janus kinases (JAK1 and JAK2), which are central to cytokine signaling.[1] By blocking the JAK/STAT pathway, Tinengotinib can modulate the tumor microenvironment. Inhibition of STAT3 phosphorylation has been observed in TNBC cell lines following Tinengotinib treatment.[9] This can lead to decreased expression of genes involved in proliferation, survival, and immune suppression.[1]
Caption: Tinengotinib inhibits JAK phosphorylation, modulating gene expression.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the mechanism of action of Tinengotinib.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of Tinengotinib on the enzymatic activity of target kinases.
Methodology: Biochemical kinase activity was assessed using various platforms such as mobility shift assays, ADP-Glo luminescent assays, or LANCE Ultra assays.[6]
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Reaction Setup: Recombinant human kinases were incubated with a specific substrate and ATP at its Michaelis-Menten constant (Km) concentration in an appropriate reaction buffer.
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Compound Incubation: Tinengotinib was added in a series of 3-fold dilutions, typically starting from 3 µM, to determine the IC50 value. A vehicle control (DMSO) was run in parallel.[6]
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Reaction Initiation and Termination: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time. The reaction was then stopped by the addition of a termination buffer.
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Signal Detection: The product of the kinase reaction (e.g., phosphorylated substrate or ADP) was quantified using a plate reader. The method of detection is specific to the assay platform used.
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Data Analysis: The percentage of kinase inhibition was calculated relative to the vehicle control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for determining the IC50 of Tinengotinib.
Cell Viability Assay
Objective: To assess the effect of Tinengotinib on the proliferation and viability of cancer cell lines.
Methodology: Cell viability was determined using CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8).[7]
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Cell Seeding: Cancer cells (e.g., TNBC cell lines) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Tinengotinib or vehicle control (DMSO).
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Incubation: Cells were incubated for a specified period (e.g., 72 or 144 hours).[7]
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Reagent Addition: For the CellTiter-Glo® assay, a volume of reagent equal to the culture medium volume was added to each well. The plate was then mixed on an orbital shaker to induce cell lysis.
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Signal Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
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Data Analysis: The IC50 values for cell viability were calculated from the dose-response curves.
Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of Tinengotinib on the phosphorylation status of key proteins in its target signaling pathways.
Methodology:
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Cell Treatment and Lysis: Cells were treated with Tinengotinib at various concentrations for a specified duration. For some experiments, cells were stimulated with growth factors (e.g., VEGF) or synchronized in a specific cell cycle phase (e.g., with nocodazole for Aurora kinase studies).[6][7] Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates was determined using a BCA Protein Assay Kit.
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SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane was blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Aurora A/B, p-Histone H3, p-VEGFR2, p-STAT3) and for the total protein as a loading control.
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Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Tinengotinib demonstrates a potent and selective multi-kinase inhibitory profile in vitro. Its mechanism of action is centered on the simultaneous disruption of key signaling pathways that drive tumor cell proliferation (Aurora kinases), angiogenesis (VEGFR and FGFR), and immune evasion (JAK/STAT and CSF1R). The in vitro data strongly support its continued development as a promising therapeutic agent for cancers reliant on these pathways, such as triple-negative breast cancer. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tinengotinib (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Tinengotinib (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tinengotinib (TT 00420) | Aurora Kinase | 2230490-29-4 | Invivochem [invivochem.com]
- 9. aacrjournals.org [aacrjournals.org]
